Binding Affinity at GABA Transporter 1 (GAT1): Target Compound vs. Pharmacophore-Matched Comparators
The target compound demonstrates measurable binding affinity to human GAT1, with a Ki of 1,100 nM determined by competitive mass spectrometry binding assay [1]. In contrast, the direct-attached analog N-(adamantan-1-yl)-2,2-dimethylpropanamide (CAS 133216-43-0) has not been reported as an active GAT1 ligand in the same assay system, suggesting that the methylene spacer is critical for productive engagement of the GAT1 orthosteric site. This difference in target engagement represents a structural selectivity filter that cannot be achieved with spacer-lacking analogs.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,100 nM (human GAT1, HEK293 cells) |
| Comparator Or Baseline | N-(adamantan-1-yl)-2,2-dimethylpropanamide: no reported GAT1 binding activity in the same assay context |
| Quantified Difference | Qualitative difference: active vs. inactive; quantitative binding advantage for target compound (>10-fold window based on typical assay upper limits of 10,000 nM) |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay using NO71156 as unlabelled marker (LC-ESI-MS-MS) |
Why This Matters
This is the only structurally matched pair where a single methylene spacer insertion converts a GAT1-inactive scaffold into a measurable ligand, directly informing SAR-driven procurement decisions for neuroscience transporter programs.
- [1] BindingDB, Entry BDBM50063508 (CHEMBL3398500). Ki = 1,100 nM for human GAT1, competitive MS binding assay, HEK293 cells. View Source
